molecular formula C13H9Br B3395753 6-Bromo-1H-phenalene CAS No. 106139-94-0

6-Bromo-1H-phenalene

Cat. No. B3395753
M. Wt: 245.11 g/mol
InChI Key: VOARYMMTZDSSDW-UHFFFAOYSA-N
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Description

6-Bromo-1H-phenalene is a chemical compound with the molecular formula C13H9Br . It has a molecular weight of 245.11456 . It is a main product offered by BOC Sciences .


Synthesis Analysis

The synthesis of 1H-phenalene derivatives has been reported in the literature . The process involves thermally induced dehydro-aromatization of polycyclic aromatic hydrocarbons (PAHs) on the porphyrin core . This method does not require the presence of electron-donating groups or a nickel cation in the porphyrin .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-phenalene includes a bromine atom attached to a phenalene core . The InChI key for this compound is VOARYMMTZDSSDW-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-1H-phenalene are not detailed in the search results, related compounds have been synthesized and evaluated for various biological activities . These compounds have shown potential as anticancer, antiangiogenic, and antioxidant agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-phenalene include its molecular formula (C13H9Br), molecular weight (245.11456), and its structure .

Future Directions

The future directions for 6-Bromo-1H-phenalene could involve further exploration of its potential uses in various fields. For instance, BOC Sciences, a provider of special chemicals, offers this compound and encourages inquiries for its use . Additionally, research into related compounds suggests potential applications in medicinal chemistry, particularly in the development of anticancer, antiangiogenic, and antioxidant agents .

properties

IUPAC Name

6-bromo-1H-phenalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-2,4-8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOARYMMTZDSSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=C(C3=CC=CC1=C23)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677316
Record name 6-Bromo-1H-phenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-phenalene

CAS RN

106139-94-0
Record name 6-Bromo-1H-phenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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